molecular formula C20H21NO5 B1237004 10-Ketonaltrexone CAS No. 96445-14-6

10-Ketonaltrexone

Katalognummer B1237004
CAS-Nummer: 96445-14-6
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: MLHMRULRADVYER-FUMNGEBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Ketonaltrexone is a derivative of naltrexone, a well-known opioid antagonist . It is synthesized from naltrexone 3-methyl ether and oxycodone . The compound has been studied for its potential use in the treatment of opioid dependence .


Molecular Structure Analysis

The molecular formula of 10-Ketonaltrexone is C20H21NO5 . The InChI representation of the molecule is InChI=1S/C20H21NO5/c22-12-4-3-11-14-16 (12)26-18-13 (23)5-6-20 (25)17 (15 (11)24)21 (9-10-1-2-10)8-7-19 (14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1 . The canonical SMILES representation is C1CC1CN2CCC34C5C (=O)CCC3 (C2C (=O)C6=C4C (=C (C=C6)O)O5)O .

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Research

10-Ketonaltrexone has been utilized in studies examining opioid receptors, particularly due to its interaction with kappa and mu receptors. Research indicates that 10-Ketonaltrexone exhibits less potency than naltrexone at mu sites and has minimal affinity for kappa and delta sites . This suggests its potential use in exploring opioid receptor functions and the development of new opioid antagonists with fewer side effects.

Pharmacological Studies

In pharmacology, 10-Ketonaltrexone serves as a reference compound to understand the structure-activity relationship of opioids . Its modified efficacy compared to other opioids provides insights into the molecular dynamics of opioid receptors and aids in the design of drugs that can selectively target specific opioid pathways.

Neuroscience

10-Ketonaltrexone contributes to neuroscience research by helping to delineate the neural pathways involved in pain and addiction . Its differential binding to opioid receptors helps in mapping the neural circuits and could lead to new treatments for addiction and pain management that bypass the opioid system.

Biochemical Research

Biochemical experiments with 10-Ketonaltrexone help in understanding the biochemical basis of opioid effects. Studies have shown that introducing a 10-keto group in opioid compounds diminishes their effects at all binding sites, which is crucial for developing safer opioid derivatives .

Toxicology

In toxicological research, 10-Ketonaltrexone can be used to study the toxic effects of opioids and their metabolites. By comparing its toxicity profile with other opioids, researchers can gain a better understanding of the safety aspects of opioid use and abuse .

Public Health

Research involving 10-Ketonaltrexone also has implications for public health, particularly in the context of opioid abuse and overdose. Understanding its pharmacodynamics can inform policies and interventions aimed at reducing the harm caused by opioid addiction .

Biotechnology Advancements

Lastly, 10-Ketonaltrexone’s role in the advancement of biotechnology is linked to its potential in the development of novel opioid analogs. Biotechnological methods could leverage its structure to create new therapeutic agents with improved safety profiles .

Safety and Hazards

The safety data sheet for 10-Ketonaltrexone suggests that it may be hazardous if inhaled, and contact with skin or eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion, it is advised to rinse the mouth and not induce vomiting .

Wirkmechanismus

Target of Action

10-Ketonaltrexone is a derivative of naltrexone , a well-known opioid antagonist. The primary targets of naltrexone, and by extension 10-Ketonaltrexone, are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behavior.

Mode of Action

10-Ketonaltrexone, like naltrexone, is believed to act as an antagonist at mu-opioid receptors . This means it binds to these receptors but does not activate them. Instead, it blocks them, preventing activation by opioid agonists. This can result in a reduction of the effects associated with opioid agonists, such as analgesia, euphoria, and physical dependence .

Biochemical Pathways

Naltrexone’s antagonistic action at mu-opioid receptors can disrupt the normal functioning of the endogenous opioid system . This can have downstream effects on various physiological processes, including pain perception, mood regulation, and stress response .

Pharmacokinetics

Naltrexone, from which 10-ketonaltrexone is derived, is known to be rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged

Result of Action

Studies suggest that the introduction of the 10-keto group in naltrexone and oxymorphone diminished opioid effects at all binding sites . This suggests that 10-Ketonaltrexone may have less potency than naltrexone at mu-opioid receptors .

Action Environment

Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Eigenschaften

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMRULRADVYER-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914505
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Ketonaltrexone

CAS RN

96445-14-6
Record name 10-Ketonaltrexone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-OXONALTREXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Ketonaltrexone
Reactant of Route 2
Reactant of Route 2
10-Ketonaltrexone
Reactant of Route 3
10-Ketonaltrexone
Reactant of Route 4
Reactant of Route 4
10-Ketonaltrexone
Reactant of Route 5
10-Ketonaltrexone
Reactant of Route 6
Reactant of Route 6
10-Ketonaltrexone

Q & A

Q1: How does the introduction of a 10-keto group affect the opioid activity of naltrexone and oxymorphone?

A1: Research indicates that introducing a 10-keto group to naltrexone and oxymorphone significantly reduces their opioid effects. This modification diminishes their affinity for mu, kappa, and delta opioid receptors. [] Essentially, both 10-ketonaltrexone and 10-ketooxymorphone demonstrate substantially weaker binding compared to their parent compounds, naltrexone and oxymorphone, at all opioid receptor subtypes. []

Q2: What led researchers to investigate 10-Ketonaltrexone?

A2: The development of 10-Ketonaltrexone stemmed from the exploration of opioid structure-activity relationships. Scientists observed that Ethylketocyclazocine exhibited enhanced selectivity for kappa opioid receptors over mu receptors when compared to cyclazocine. [] This finding prompted investigations into modifying other opioids, including naltrexone, to potentially enhance their receptor selectivity profiles. 10-Ketonaltrexone and 10-ketooxymorphone were synthesized and evaluated to understand how the 10-keto group modification would impact their binding affinity and selectivity for different opioid receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.